molecular formula C17H17IO6 B11664128 8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

Cat. No.: B11664128
M. Wt: 444.22 g/mol
InChI Key: FQHOUANNQSPNPC-UHFFFAOYSA-N
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Description

8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[45]decane-7,9-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves multiple steps. One common method starts with the preparation of the iodophenyl intermediate, which is then subjected to a series of reactions to introduce the ethoxy and hydroxy groups. The final step involves the formation of the spiro linkage through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the iodophenyl group can produce a phenyl derivative .

Scientific Research Applications

8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(5-(4-Chlorophenyl)-2-furyl)methylene]-6,10-dioxaspiro[4.5]decane-7,9-dione
  • 8-Azaspiro[4.5]decane-7,9-dione
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to its specific functional groups and spiro linkage, which confer distinct chemical and biological properties. Its iodine atom, in particular, can enhance its reactivity and potential for further functionalization .

Properties

Molecular Formula

C17H17IO6

Molecular Weight

444.22 g/mol

IUPAC Name

8-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C17H17IO6/c1-2-22-13-9-10(8-12(18)14(13)19)7-11-15(20)23-17(24-16(11)21)5-3-4-6-17/h7-9,19H,2-6H2,1H3

InChI Key

FQHOUANNQSPNPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC3(CCCC3)OC2=O)I)O

Origin of Product

United States

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